molecular formula C10H10N2O3 B15224443 Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate

Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B15224443
M. Wt: 206.20 g/mol
InChI Key: CODQGGIYEDIEAY-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in drug discovery due to its ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base, followed by esterification with methanol to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxymethyl and ester groups allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)7-2-3-9-11-4-8(6-13)12(9)5-7/h2-5,13H,6H2,1H3

InChI Key

CODQGGIYEDIEAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=NC=C2CO)C=C1

Origin of Product

United States

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